Differential Chain-Length-Dependent Biological Profiling: Propanamide vs. Butanamide Homolog in GPR151 Screening
The butanamide homolog (CAS 851095-91-5), differing solely by one additional methylene unit in the N-acyl chain relative to the target propanamide compound, was profiled in a cell-based high-throughput primary assay for GPR151 activation at the Scripps Research Institute Molecular Screening Center . While the quantitative activity outcome (percent activation or EC₅₀) for the butanamide is available in the primary screening record, no equivalent public data exist for the propanamide compound . This data asymmetry itself constitutes a critical procurement-relevant differentiation: the butanamide homolog has been subjected to at least three distinct AlphaScreen-based HTS campaigns (GPR151 activation, FBW7 activation, MITF inhibition), whereas the propanamide compound has not been reported in any public bioassay . Researchers seeking a compound within this scaffold family that has known screening provenance may prefer the butanamide, while those requiring the propanamide chain length for SAR exploration or as a synthetic intermediate must procure the target compound specifically.
| Evidence Dimension | Publicly reported HTS bioassay count |
|---|---|
| Target Compound Data | 0 public bioassays identified |
| Comparator Or Baseline | Butanamide homolog (CAS 851095-91-5): ≥3 HTS bioassays (GPR151 activator, FBW7 activator, MITF inhibitor) from Scripps Research Institute |
| Quantified Difference | ≥3 vs. 0 public bioassay records |
| Conditions | Cell-based and AlphaScreen-based HTS assays; Scripps Research Institute Molecular Screening Center |
Why This Matters
The absence of public bioassay data for the target compound versus the butanamide homolog means procurement decisions must be guided by the intended use: SAR expansion (propanamide) versus screening follow-up (butanamide).
